Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(2-fluorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of methyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-cyano-3-(2-fluorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: This compound is explored for its potential in developing pharmaceuticals due to its unique chemical properties.
Material Science: It is used in the development of advanced materials, including adhesives and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(2-fluorophenyl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property makes it an effective adhesive. The cyano and ester groups in the molecule contribute to its reactivity by polarizing the double bond, facilitating rapid anionic polymerization . The molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- n-Butyl cyanoacrylate
- Octyl cyanoacrylate
- 2-Octyl cyanoacrylate
Comparison: Methyl 2-cyano-3-(2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to other cyanoacrylates, this compound may exhibit different adhesive strengths, curing times, and interactions with substrates .
Properties
IUPAC Name |
methyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKJLDXLZPUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405147 | |
Record name | methyl 2-cyano-3-(2-fluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198554-07-3 | |
Record name | methyl 2-cyano-3-(2-fluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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